molecular formula C6F9O6Y B1357006 2,2,2-Trifluoroacetate;ytterbium(3+) CAS No. 87863-62-5

2,2,2-Trifluoroacetate;ytterbium(3+)

Cat. No.: B1357006
CAS No.: 87863-62-5
M. Wt: 512.09 g/mol
InChI Key: VTUCCXROZBIRRC-UHFFFAOYSA-K
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Description

2,2,2-Trifluoroacetate;ytterbium(3+) is a coordination compound that combines the trifluoroacetate anion with the rare earth metal ion ytterbium(3+)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroacetate;ytterbium(3+) typically involves the reaction of ytterbium(III) acetate with trifluoroacetic acid. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of 2,2,2-Trifluoroacetate;ytterbium(3+) may involve more scalable methods such as:

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroacetate;ytterbium(3+) can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroacetate ligands can be replaced by other ligands under appropriate conditions.

    Coordination Reactions: The ytterbium(3+) ion can form complexes with other ligands, such as water or organic molecules.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Catalysis

Ytterbium(3+) trifluoroacetate serves as an effective catalyst in various organic transformations. Its Lewis acid properties enable it to facilitate reactions such as:

  • Isomerization Reactions : Ytterbium(3+) triflate has been demonstrated as a catalyst for the isomerization of chalcones in ionic liquids, achieving high yields and short reaction times while allowing for catalyst recovery and reuse .
  • Aldol and Diels–Alder Reactions : Ytterbium salts act as Lewis acids in these reactions, enhancing the formation of carbon-carbon bonds .

Materials Science

The compound is also utilized in materials science, particularly in the development of luminescent materials:

  • Doping Agent : Ytterbium ions are incorporated into various matrices for optical applications. They are particularly effective as dopants in solid-state lasers due to their ability to emit light at specific wavelengths when excited .
  • Fluorescent Probes : The unique fluorescence properties of ytterbium complexes make them suitable for use as probes in biological imaging and sensing applications.

Quantum Computing

Ytterbium ions have been identified as promising candidates for quantum computing applications:

  • Trapped-Ion Qubits : The ion 171Yb+^{171}Yb^+ is employed as a qubit due to its favorable energy levels and long coherence times. Researchers have successfully implemented entangling gates using ytterbium ions, paving the way for advancements in quantum information processing .

Case Study 1: Ytterbium Triflate in Organic Synthesis

In a study published in the Journal of Heterocyclic Chemistry, researchers explored the use of ytterbium(III) triflate as a catalyst for the isomerization of hydroxychalcones. The results showed that this catalyst significantly reduced reaction times while maintaining high yields, demonstrating its efficiency compared to traditional methods .

Case Study 2: Ytterbium-Doped Fiber Lasers

Recent advancements in fiber laser technology have highlighted the role of ytterbium-doped fibers. These lasers have achieved power levels exceeding 2 kW with excellent beam quality. The optimization of fiber parameters has been crucial in enhancing performance and reducing nonlinear effects .

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroacetate;ytterbium(3+) exerts its effects involves the coordination of the trifluoroacetate anions to the ytterbium(3+) ion. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

2,2,2-Trifluoroacetate;ytterbium(3+) can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of 2,2,2-Trifluoroacetate;ytterbium(3+), such as its specific coordination chemistry and applications in various fields.

Biological Activity

The compound 2,2,2-Trifluoroacetate; Ytterbium(3+) (Yb(3+)) is a lanthanide complex that has garnered attention for its potential biological applications, particularly in the fields of imaging and therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and implications for therapeutic use.

Ytterbium(3+) ions are known to exhibit unique optical properties due to their electronic structure, which allows them to be used in various photonic applications. The biological activity of Yb(3+) is primarily linked to its ability to participate in energy transfer processes and its interactions with biological macromolecules.

  • Energy Transfer : Yb(3+) can absorb near-infrared (NIR) light and re-emit it at different wavelengths, making it suitable for applications in bioimaging and phototherapy. This property is particularly useful in minimizing damage to surrounding tissues during therapeutic procedures .
  • Interaction with Biomolecules : Yb(3+) can interact with proteins and nucleic acids, potentially influencing their structure and function. This interaction may lead to changes in cellular signaling pathways and gene expression .

1. Cell Viability and Cytotoxicity

Studies have demonstrated that Yb(3+) nanoparticles can influence cell viability in various cell lines. For instance:

  • HeLa Cells : In vitro studies showed that Yb(3+) doped nanoparticles exhibited varying degrees of cytotoxicity depending on concentration. The half-maximal inhibitory concentration (IC50) was determined through MTS assays, revealing that lower concentrations were less toxic while higher concentrations led to significant cell death .

2. Apoptosis Induction

Yb(3+) has been implicated in the induction of apoptosis in cancer cells. Research indicates that exposure to Yb(3+) nanoparticles can lead to:

  • Phosphatidylserine Externalization : This is an early marker of apoptosis, detectable using Annexin V staining techniques .
  • Caspase Activation : Flow cytometric analysis revealed increased activation of caspases 3 and 7, key enzymes in the apoptotic pathway .

3. Reactive Oxygen Species (ROS) Generation

The presence of Yb(3+) ions has been associated with increased ROS production within cells:

  • Mechanism : ROS are known to play a dual role in cellular processes; while they can induce apoptosis in high concentrations, they also serve as signaling molecules at lower levels. The ability of Yb(3+) to generate ROS suggests potential applications in photodynamic therapy where ROS can selectively kill cancer cells upon light activation .

Case Studies

Several studies have highlighted the biological implications of Yb(3+) complexes:

  • Nanoparticle Applications : In one study, SiO2-coated Yb(3+) nanoparticles were utilized for imaging HeLa cells, demonstrating effective cellular uptake and minimal cytotoxicity at low concentrations. The study emphasized the potential for these nanoparticles in targeted cancer therapies due to their favorable biocompatibility and imaging capabilities .
  • Theranostic Applications : Another investigation explored the use of Yb(3+) nanoparticles as theranostic agents—capable of both therapeutic and diagnostic functions—highlighting their utility in real-time monitoring of treatment efficacy through imaging techniques .

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for preparing ytterbium(III) trifluoroacetate, and how do storage conditions affect its stability?

Ytterbium(III) trifluoroacetate is typically synthesized via fluorolytic sol–gel reactions using anhydrous ytterbium acetate modified with trifluoroacetic acid. This method prevents particle agglomeration and ensures a stable precursor solution for nanomaterial synthesis . Storage requires inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis or decomposition, as trifluoroacetate ligands are sensitive to moisture .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing ytterbium(III) trifluoroacetate?

  • XRD : Powder X-ray diffraction (XRD) is critical to confirm the absence of unreacted precursors (e.g., pure ytterbium acetate or trifluoroacetate) and verify the formation of a mixed-ligand intermediate .
  • Vibrational Spectroscopy : IR and Raman spectroscopy identify ligand coordination modes (e.g., symmetric/asymmetric stretching of CF₃ groups) and conformational properties of the trifluoroacetate moiety .
  • Thermogravimetric Analysis (TGA) : Used to study thermal stability and ligand decomposition thresholds .

Q. How does the hygroscopic nature of ytterbium(III) trifluoroacetate impact experimental reproducibility?

The compound’s hygroscopicity necessitates rigorous moisture control during synthesis and handling. For example, exposure to ambient humidity can lead to hydrolysis, altering reaction kinetics in sol–gel processes. Use of anhydrous solvents, glovebox techniques, and immediate nitrogen purging after use are recommended .

Q. What safety protocols are essential when handling ytterbium(III) trifluoroacetate?

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory due to its irritant properties .
  • Waste Management : Trifluoroacetate-containing waste must be segregated and treated by licensed facilities to avoid environmental release of fluorinated byproducts .

Advanced Research Questions

Q. How does the choice of precursor (e.g., mixed acetate-trifluoroacetate vs. pure trifluoroacetate) influence the morphology of ytterbium fluoride nanoparticles?

Pure ytterbium trifluoroacetate precursors often result in agglomerated particles due to rapid ligand dissociation, whereas mixed acetate-trifluoroacetate precursors (formed via trifluoroacetic acid modification of anhydrous ytterbium acetate) slow down nucleation, yielding monodisperse nanoparticles. This is confirmed by XRD and dynamic light scattering (DLS) .

Q. What experimental conditions optimize the fluorolytic sol–gel synthesis of ytterbium fluoride using trifluoroacetate precursors?

Key parameters include:

  • Solvent System : Methanol or ethanol for precursor dissolution, followed by controlled addition of HF to initiate fluorolysis.
  • Temperature : Reactions performed at 0–5°C to minimize ligand degradation.
  • Stoichiometry : A molar ratio of 1:3 (Yb:CF₃COO⁻) ensures complete ligand substitution and colloidal stability .

Q. How can conflicting XRD data from ytterbium trifluoroacetate-derived materials be resolved?

Discrepancies in XRD patterns may arise from incomplete ligand exchange or residual solvents. To address this:

  • Perform elemental analysis (e.g., ICP-OES for Yb/F ratios) to validate stoichiometry.
  • Use synchrotron XRD for high-resolution phase identification of nanoscale intermediates .

Q. What strategies mitigate interference from trifluoroacetate ligands in NMR studies of ytterbium coordination complexes?

Trifluoroacetate ligands can obscure ¹H/¹³C NMR signals. Solutions include:

  • Ligand Substitution : Replace trifluoroacetate with deuterated or non-fluorinated ligands for NMR analysis.
  • 19F NMR : Directly track trifluoroacetate coordination dynamics without interference from other nuclei .

Q. Methodological Considerations

Q. How to design experiments to study the catalytic activity of ytterbium(III) trifluoroacetate in organic transformations?

  • Substrate Scope : Test reactivity with aryl halides or iodides in trifluoromethylation reactions, monitoring yields via GC-MS or HPLC .
  • Kinetic Studies : Use in-situ IR to track ligand dissociation rates during catalysis .

Q. What computational approaches are suitable for modeling ytterbium(III) trifluoroacetate’s electronic structure?

Density functional theory (DFT) simulations can predict ligand binding energies and electronic transitions. Pair with experimental UV-Vis/NIR spectroscopy to validate calculated energy gaps, especially for lanthanide-centered f-f transitions .

Properties

IUPAC Name

2,2,2-trifluoroacetate;ytterbium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2HF3O2.Yb/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUCCXROZBIRRC-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Yb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F9O6Yb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479621
Record name AGN-PC-0NI0TK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87863-62-5
Record name AGN-PC-0NI0TK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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